2-[4-(2-aminoethyl)-3-oxomorpholin-2-yl]-N-(3,5-dichlorophenyl)acetamide
Description
The compound 2-[4-(2-aminoethyl)-3-oxomorpholin-2-yl]-N-(3,5-dichlorophenyl)acetamide features a morpholine ring substituted with a 3-oxo group and a 2-aminoethyl side chain, linked via an acetamide bridge to a 3,5-dichlorophenyl group. This structure combines a heterocyclic moiety with halogenated aromaticity, a design strategy common in medicinal chemistry to enhance bioavailability and target specificity. The 3,5-dichlorophenyl group is known for its electron-withdrawing properties, which can influence molecular conformation and intermolecular interactions . The morpholine ring contributes to solubility and metabolic stability, while the aminoethyl side chain may facilitate hydrogen bonding or interactions with biological targets .
Properties
IUPAC Name |
2-[4-(2-aminoethyl)-3-oxomorpholin-2-yl]-N-(3,5-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O3/c15-9-5-10(16)7-11(6-9)18-13(20)8-12-14(21)19(2-1-17)3-4-22-12/h5-7,12H,1-4,8,17H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVYEQSALWHODW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(=O)N1CCN)CC(=O)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-aminoethyl)-3-oxomorpholin-2-yl]-N-(3,5-dichlorophenyl)acetamide typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions, often using ethylene oxide or similar reagents.
Attachment of the Dichlorophenyl Acetamide Moiety: This step involves the acylation of the morpholine derivative with 3,5-dichlorophenyl acetic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-aminoethyl)-3-oxomorpholin-2-yl]-N-(3,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aminoethyl and dichlorophenyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[4-(2-aminoethyl)-3-oxomorpholin-2-yl]-N-(3,5-dichlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in various assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-aminoethyl)-3-oxomorpholin-2-yl]-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Halogenated Aromatic Groups
2-Chloro-N-(3,5-dichlorophenyl)acetamide ()
- Structure: Simplifies the target compound by replacing the morpholine-3-oxo-aminoethyl group with a chlorine atom.
- Key Differences : Lacks the heterocyclic morpholine ring, reducing conformational complexity. Crystal structure analysis reveals antiparallel alignment of the C=O and N–H bonds, promoting intermolecular hydrogen bonding .
- Implications: The absence of the morpholine ring may reduce solubility but increase crystallinity.
N-(3,5-Dichlorophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide ()
- Structure : Replaces the morpholine ring with a piperazinyl group bearing a phenylsulfonyl substituent.
- Piperazine rings are more flexible than morpholine, possibly affecting binding kinetics.
Analogs with Heterocyclic Cores
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide ()
- Structure: Shares the morpholine-3-yl acetamide core but substitutes the aminoethyl group with an acetyl moiety and adds dimethyl groups at the 6-position.
- Key Differences: The acetyl group may reduce basicity compared to the aminoethyl side chain, while dimethyl groups increase hydrophobicity.
- Synthesis : Prepared via acetylation of a precursor morpholine derivative, highlighting the modularity of morpholine-based syntheses .
2-((3,5-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide ()
- Structure : Replaces the morpholine ring with a thiazole-coumarin hybrid.
- Key Differences : The coumarin moiety introduces fluorescence properties, useful in imaging studies. The thiazole ring may enhance π-stacking interactions.
Analogs with Complex Substituents
2-[[5-[(4-Chlorophenoxy)methyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide ()
- Structure: Incorporates a triazole-sulfanyl group linked to chlorophenoxy and furan moieties.
- Key Differences : The triazole ring enhances metabolic resistance, while the furan group may participate in dipole interactions.
- Applications : Such derivatives are often explored for antimicrobial or anticancer activity due to their diverse pharmacophores .
2-[(2-Chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-N-(3,5-dichlorophenyl)acetamide ()
Comparative Analysis
Structural and Physicochemical Properties
Bioactivity Highlights
- Morpholine Derivatives () : Often optimized for CNS penetration due to morpholine's blood-brain barrier permeability.
- Phenoxyacetamides (): Demonstrated radiotherapy sensitization, with IC₅₀ values <10 µM in cancer cell lines.
- Chalcone-Acetamide Hybrids () : Exhibit broad-spectrum antimicrobial activity (MIC = 2–8 µg/mL).
Biological Activity
The compound 2-[4-(2-aminoethyl)-3-oxomorpholin-2-yl]-N-(3,5-dichlorophenyl)acetamide is a morpholine derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈Cl₂N₂O₂
- Molecular Weight : 313.21 g/mol
Structural Characteristics
| Component | Description |
|---|---|
| Morpholine Ring | Contains a nitrogen atom in the ring |
| Dichlorophenyl Group | Substituted aromatic ring with two Cl |
| Acetamide Moiety | Amide functional group attached |
Research indicates that compounds similar to this compound may interact with sigma receptors, particularly the σ1 receptor. These receptors are implicated in various physiological processes, including pain modulation and neuroprotection.
- Sigma Receptor Binding : The compound exhibits significant affinity for the σ1 receptor, which is associated with analgesic effects. For instance, related compounds have shown Ki values indicating high receptor selectivity .
- Antinociceptive Effects : In vivo studies using formalin tests have demonstrated that compounds in this class can reduce nociception, suggesting potential applications in pain management .
Pharmacological Studies
Several pharmacological studies have evaluated the efficacy of morpholine derivatives:
- In Vitro Studies : Compounds were tested for their ability to inhibit cancer cell proliferation across various models, including melanoma and pancreatic cancer. Results indicated that these compounds could induce apoptosis and autophagy in resistant cancer cell lines .
- In Vivo Efficacy : Animal models have shown that these compounds can significantly reduce tumor growth, demonstrating their potential as therapeutic agents in oncology .
Study 1: Antinociceptive Properties
A study investigated the antinociceptive properties of a structurally similar morpholine compound. The results indicated a dose-dependent reduction in pain responses in formalin-induced models, supporting the hypothesis that sigma receptor modulation plays a key role in pain relief .
Study 2: Cancer Cell Lines
Another study focused on the effects of morpholine derivatives on various cancer cell lines. The lead compound displayed potent activity against melanoma cells, leading to significant reductions in cell viability due to apoptosis and autophagy induction .
Safety and Toxicity Profile
While promising, the safety profile of this compound must be considered:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
